Benz(a)anthracen-7(12H)-one, 5-fluoro-

Catalog No.
S13168636
CAS No.
2558-51-2
M.F
C18H11FO
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benz(a)anthracen-7(12H)-one, 5-fluoro-

CAS Number

2558-51-2

Product Name

Benz(a)anthracen-7(12H)-one, 5-fluoro-

IUPAC Name

5-fluoro-12H-benzo[a]anthracen-7-one

Molecular Formula

C18H11FO

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C18H11FO/c19-17-10-16-15(13-7-3-4-8-14(13)17)9-11-5-1-2-6-12(11)18(16)20/h1-8,10H,9H2

InChI Key

AXFADDFHKQHTIZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4C(=C3)F

Benz(a)anthracen-7(12H)-one, 5-fluoro- is a polycyclic aromatic compound characterized by a fused ring structure that includes a ketone functional group. Its molecular formula is C₁₈H₁₃F₁O, and it has a molecular weight of 284.29 g/mol. The compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. The presence of the fluorine atom enhances its chemical properties, making it a subject of interest in research related to drug development and toxicology.

Typical of aromatic compounds. These include:

  • Electrophilic Substitution Reactions: The fluorine substituent can influence the reactivity of the aromatic system, making certain positions more susceptible to electrophilic attack.
  • Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Hydrolysis: The compound may also participate in hydrolysis reactions under acidic or basic conditions, leading to various hydroxylated derivatives.

Research indicates that Benz(a)anthracen-7(12H)-one, 5-fluoro- exhibits significant biological activity, particularly in relation to its carcinogenic potential. Studies have shown that derivatives of this compound can induce mutagenic effects in certain biological systems. For instance, the presence of the fluorine atom has been linked to enhanced biological activity compared to its non-fluorinated counterparts . Furthermore, compounds with similar structures have been investigated for their ability to interact with cellular processes, potentially leading to therapeutic applications.

The synthesis of Benz(a)anthracen-7(12H)-one, 5-fluoro- can be achieved through various methods:

  • Fluorination of Benz(a)anthracen-7-one: This method involves the introduction of fluorine into the structure using reagents such as N-fluorobenzenesulfonimide (NFSI) or other fluorinating agents.
  • Oxidative Coupling: Utilizing oxidative coupling reactions of substituted anthracenes can yield this compound as a product.
  • Multistep Synthesis: A more complex approach may involve multiple steps starting from simpler anthracene derivatives and introducing functional groups sequentially.

Recent advances in synthetic methodologies have expanded the routes available for producing this compound efficiently .

Benz(a)anthracen-7(12H)-one, 5-fluoro- has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing anti-cancer drugs or other therapeutic agents.
  • Environmental Monitoring: As a polycyclic aromatic hydrocarbon (PAH), it can be used as a marker for environmental pollution studies.
  • Material Science: Its unique chemical properties may find applications in developing new materials with specific electronic or optical characteristics.

Studies on the interactions of Benz(a)anthracen-7(12H)-one, 5-fluoro- with biological systems have revealed its potential mutagenic effects. Research indicates that this compound can interact with DNA and proteins, leading to alterations that may contribute to carcinogenesis . Understanding these interactions is crucial for assessing the compound's safety and efficacy in potential applications.

Benz(a)anthracen-7(12H)-one, 5-fluoro- shares structural similarities with several other polycyclic aromatic compounds. Here are some comparable compounds:

Compound NameStructure TypeNotable Features
Benz(a)anthracenePolycyclic Aromatic HydrocarbonKnown carcinogen; lacks functional groups
7H-Benz[de]anthracen-7-oneKetone derivativeSimilar backbone; different functionalization
FluoreneSimple Polycyclic Aromatic HydrocarbonBasic structure; less complex than Benz(a)anthracene
5-Fluoro-7-hydroxybenz[a]anthraceneHydroxylated derivativeIncreased solubility; altered biological activity

Uniqueness

What sets Benz(a)anthracen-7(12H)-one, 5-fluoro- apart from these compounds is its specific combination of a fluorine atom and a ketone group within the anthracene framework. This unique substitution pattern can significantly alter its chemical reactivity and biological interactions compared to other similar compounds.

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Exact Mass

262.079393132 g/mol

Monoisotopic Mass

262.079393132 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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